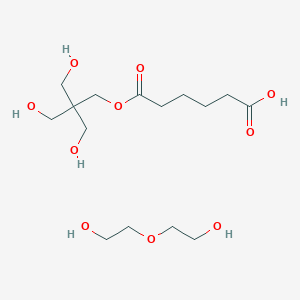
Adipic acid-diethyleneglycol-pentaerythritol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Adipic acid-diethyleneglycol-pentaerythritol is a complex organic compound with the molecular formula C15H32O11. It is formed by the combination of adipic acid, diethylene glycol, and pentaerythritol. This compound is known for its versatility and is used in various industrial applications, particularly in the production of polyesters and polyurethanes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of adipic acid-diethyleneglycol-pentaerythritol typically involves the esterification of adipic acid with diethylene glycol and pentaerythritol. The reaction is carried out under acidic conditions, often using sulfuric acid as a catalyst. The process involves heating the reactants to temperatures between 150-200°C to facilitate the esterification reaction .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. The reactants are fed into the reactor, where they undergo esterification under controlled temperature and pressure conditions. The product is then purified through distillation and crystallization to obtain the desired compound with high purity .
Análisis De Reacciones Químicas
Types of Reactions
Adipic acid-diethyleneglycol-pentaerythritol undergoes various chemical reactions, including:
Esterification: The formation of esters from carboxylic acids and alcohols.
Hydrolysis: The breakdown of esters into carboxylic acids and alcohols in the presence of water.
Oxidation: The conversion of alcohol groups to carbonyl groups using oxidizing agents.
Common Reagents and Conditions
Esterification: Sulfuric acid as a catalyst, temperatures between 150-200°C.
Hydrolysis: Acidic or basic conditions, room temperature to 100°C.
Oxidation: Potassium permanganate or chromium trioxide as oxidizing agents, room temperature to 80°C.
Major Products Formed
Esterification: Formation of this compound.
Hydrolysis: Adipic acid, diethylene glycol, and pentaerythritol.
Oxidation: Formation of carbonyl compounds from alcohol groups.
Aplicaciones Científicas De Investigación
Adipic acid-diethyleneglycol-pentaerythritol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of polyesters and polyurethanes.
Biology: Studied for its potential use in biodegradable polymers.
Medicine: Investigated for its biocompatibility and potential use in drug delivery systems.
Industry: Utilized in the production of coatings, adhesives, and sealants
Mecanismo De Acción
The mechanism of action of adipic acid-diethyleneglycol-pentaerythritol involves its ability to form ester bonds, which contribute to its role in polymer synthesis. The compound interacts with various molecular targets, including hydroxyl and carboxyl groups, facilitating the formation of long-chain polymers. These interactions are crucial for its applications in producing polyesters and polyurethanes .
Comparación Con Compuestos Similares
Similar Compounds
Adipic acid: A key industrial dicarboxylic acid used in nylon manufacturing.
Diethylene glycol: A common glycol used in the production of polyesters.
Pentaerythritol: A polyol used in the synthesis of alkyd resins and polyurethanes
Uniqueness
Adipic acid-diethyleneglycol-pentaerythritol is unique due to its combination of three different components, which imparts distinct properties such as enhanced flexibility and durability in the resulting polymers. This makes it particularly valuable in applications requiring high-performance materials .
Propiedades
Fórmula molecular |
C15H30O10 |
|---|---|
Peso molecular |
370.39 g/mol |
Nombre IUPAC |
6-[3-hydroxy-2,2-bis(hydroxymethyl)propoxy]-6-oxohexanoic acid;2-(2-hydroxyethoxy)ethanol |
InChI |
InChI=1S/C11H20O7.C4H10O3/c12-5-11(6-13,7-14)8-18-10(17)4-2-1-3-9(15)16;5-1-3-7-4-2-6/h12-14H,1-8H2,(H,15,16);5-6H,1-4H2 |
Clave InChI |
VGCJUVOIDALIAU-UHFFFAOYSA-N |
SMILES canónico |
C(CCC(=O)OCC(CO)(CO)CO)CC(=O)O.C(COCCO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Methyl-4,5,6,7-tetrahydro-[1,2]oxazolo[5,4-c]pyridin-3-one](/img/structure/B13800086.png)
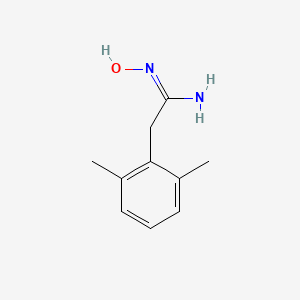
![4-(6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-4-yl)benzene-1,2-diol](/img/structure/B13800098.png)
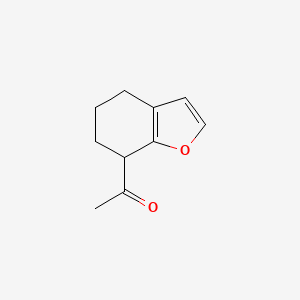

![1-[(2E,4E,6E)-1-Oxo-2,4,6-octatrienyl]piperidine](/img/structure/B13800125.png)
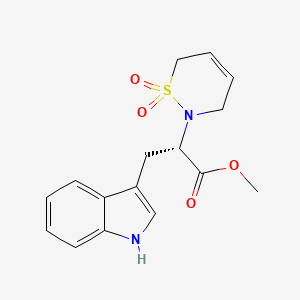
![Acetamide,N-[1-(4-methylphenyl)-2-propynyl]-](/img/structure/B13800137.png)

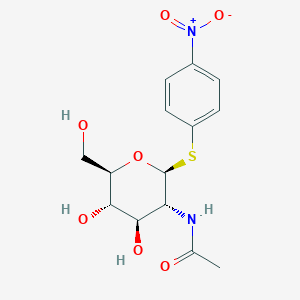
![5H-Indeno[5,6-D][1,2]oxazole](/img/structure/B13800158.png)
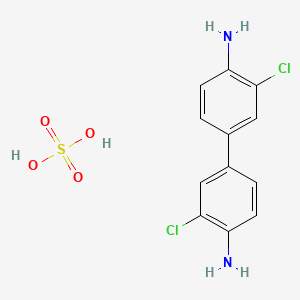
![2-Naphthalenesulfonyl chloride, 5-[bis(methylsulfonyl)amino]-1-[(methylsulfonyl)oxy]-](/img/structure/B13800162.png)

